(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

描述

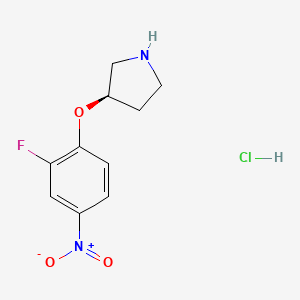

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound with precisely defined stereochemical and structural characteristics. The compound's systematic International Union of Pure and Applied Chemistry name, (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine hydrochloride, explicitly indicates the absolute configuration at the pyrrolidine ring's third carbon position. The molecular formula C₁₀H₁₂ClFN₂O₃ encompasses a molecular weight of 262.67 daltons, reflecting the compound's substantial molecular complexity.

The structural architecture incorporates several distinct functional domains that contribute to its chemical identity. The pyrrolidine ring system serves as the foundational heterocyclic framework, with the (R)-configuration at the 3-position establishing the compound's chirality. The phenoxy substituent features dual functionalization through fluorine substitution at the 2-position and nitro group placement at the 4-position of the aromatic ring. This substitution pattern creates a unique electronic environment that influences both the compound's physical properties and potential reactivity patterns.

The hydrochloride salt form represents the predominant commercial and research manifestation of this compound, enhancing both solubility characteristics and handling properties. The Chemical Abstracts Service registry number 1286207-39-3 provides the definitive identification within chemical databases and regulatory frameworks. Additional catalog identifiers include the Molecular Design Limited number MFCD17014172, facilitating cross-referencing across various chemical information systems.

| Chemical Property | Value | Source Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1286207-39-3 | |

| Molecular Formula | C₁₀H₁₂ClFN₂O₃ | |

| Molecular Weight | 262.67 g/mol | |

| Molecular Design Limited Number | MFCD17014172 | |

| International Union of Pure and Applied Chemistry Name | (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine hydrochloride | |

| Simplified Molecular Input Line Entry System | O=N+[O-].[H]Cl |

The Simplified Molecular Input Line Entry System representation O=N+[O-].[H]Cl encodes the complete structural information including stereochemistry, providing a computer-readable format for database storage and molecular modeling applications. The International Chemical Identifier key LOCGTHSXUAAHBI-DDWIOCJRSA-N offers an additional layer of structural verification and cross-platform compatibility.

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry evolution. The foundational work in heterocyclic chemistry commenced during the early nineteenth century, establishing the theoretical and practical frameworks that would eventually enable the synthesis of complex structures such as this fluorinated pyrrolidine derivative. The pioneering investigations of Brugnatelli in 1818, who successfully isolated alloxan from uric acid, marked the initial recognition of heterocyclic compounds as distinct chemical entities worthy of systematic study.

The subsequent decades witnessed accelerating progress in heterocyclic methodology development. Dobereiner's 1832 production of furan compounds using sulfuric acid treatment of starch demonstrated the feasibility of synthetic approaches to heterocyclic systems. Runge's 1834 collection of pyrrole through dry distillation techniques further expanded the available toolkit for heterocyclic synthesis. These early achievements established precedents for the systematic exploration of nitrogen-containing heterocycles that would eventually encompass pyrrolidine chemistry.

The twentieth century brought revolutionary advances in heterocyclic synthesis that directly influenced the development of compounds like this compound. Friedlander's 1906 synthesis of indigo dye represented a watershed moment, demonstrating that synthetic chemistry could supersede agricultural sources for important heterocyclic compounds. This achievement validated the potential for designed synthesis of complex heterocyclic architectures. The 1936 work of Tribe, who isolated chlorophyll compounds from natural petroleum sources, revealed the fundamental role of heterocyclic structures in biological systems.

The establishment of Chargaff's rule in 1951 marked another crucial milestone, demonstrating the central importance of heterocyclic chemistry in genetic coding through purine and pyrimidine base structures. This discovery emphasized the biological relevance of heterocyclic compounds and stimulated increased research interest in synthetic heterocyclic chemistry. The recognition that approximately 59 percent of drugs approved by the United States Food and Drug Administration contain nitrogen in heterocyclic rings underscores the continued importance of this field.

Position Within Pyrrolidine Derivative Research

This compound occupies a distinctive position within the contemporary landscape of pyrrolidine derivative research, representing the convergence of several important trends in heterocyclic chemistry. The pyrrolidine ring system has emerged as a versatile scaffold for novel drug discovery initiatives, with its five-membered nitrogen-containing heterocyclic structure providing unique three-dimensional properties that distinguish it from other heterocyclic frameworks. The saturated nature of the pyrrolidine ring contributes to increased three-dimensional character compared to aromatic heterocycles, enabling more diverse spatial orientations and enhanced selectivity in biological interactions.

Contemporary research in pyrrolidine derivatives has revealed the profound influence of stereochemistry on biological activity, positioning compounds like this compound at the forefront of stereochemical investigations. The specific (R)-configuration at the 3-position represents a precisely controlled stereochemical element that can dramatically influence both pharmacological properties and synthetic accessibility. Research findings have demonstrated that pyrrolidine ring substitution patterns, particularly at the 2 and 3 positions, create opportunities for fine-tuning molecular properties through systematic structural modifications.

The incorporation of fluorine substitution within the phenoxy group reflects broader trends in medicinal chemistry research, where fluorine introduction has become a standard strategy for enhancing metabolic stability and modulating physicochemical properties. The presence of the nitro group adds another dimension of functional diversity, providing opportunities for further chemical transformations and potentially serving as a pharmacophore element in biological systems. This combination of fluorine and nitro functionalities within a single molecule exemplifies the sophisticated approaches currently employed in pyrrolidine derivative development.

Research investigations into pyrrolidine sulfonamides have revealed that fluorophenyl substituents at specific positions can offer enhanced in vitro potency and improved selectivity profiles. These findings suggest that compounds like this compound may possess advantageous characteristics relative to non-fluorinated analogs. The strategic positioning of the fluorine atom at the 2-position of the phenoxy group aligns with established structure-activity relationship principles that emphasize the importance of precise substitution patterns for optimal biological activity.

The development of pyrrolidine-2,5-dione derivatives has demonstrated the synthetic feasibility of complex pyrrolidine architectures, providing methodological precedents for compounds featuring multiple functional groups. Research by Obniska and colleagues has shown that pyrrolidine derivatives with phenyl substituents can exhibit enhanced pharmacological activity compared to simpler heterocyclic systems. These findings support the rationale for developing sophisticated pyrrolidine derivatives like this compound that incorporate multiple functional elements within a single molecular framework.

The recognition that pyrrolidine derivatives can serve as versatile scaffolds for target selectivity optimization has elevated the importance of compounds featuring precise stereochemical control and functional group positioning. Contemporary research approaches emphasize the systematic exploration of pyrrolidine substitution patterns to achieve desired biological profiles while maintaining synthetic accessibility. The specific structural features present in this compound position this compound as a representative example of modern pyrrolidine derivative design principles, incorporating stereochemical precision, functional group diversity, and strategic fluorine incorporation within a single molecular entity.

属性

IUPAC Name |

(3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCGTHSXUAAHBI-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-39-3 | |

| Record name | Pyrrolidine, 3-(2-fluoro-4-nitrophenoxy)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Pyrrolidine Core Synthesis

The pyrrolidine scaffold is typically constructed via cyclization or reduction strategies. A prominent method, adapted from the synthesis of 2-(2,5-difluorophenyl)pyrrolidine hydrochloride, involves Grignard reagent-mediated ring formation. In this approach, 1-chloro-pyrrolidine is generated from chloro-succinimide and subsequently dehydrohalogenated using sodium methoxide to yield 3,4-dihydro-2H-pyrrole. Reaction with a Grignard reagent (e.g., 2-fluoro-4-nitrobenzene magnesium bromide) introduces the aryl group at the C2 position of the pyrrolidine ring.

An alternative route employs malononitrile derivatives, as demonstrated in the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Here, 2-(2-fluorobenzoyl)malononitrile undergoes sequential hydrogenation and cyclization in the presence of Raney nickel, producing a pyrrole intermediate. While this method avoids intermediate isolation, its adaptation to pyrrolidine systems requires substitution of malononitrile with glutaronitrile derivatives.

Table 1: Comparative Pyrrolidine Synthesis Methods

Introduction of 2-Fluoro-4-Nitrophenoxy Group

The 2-fluoro-4-nitrophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr). A protocol from antitubercular agent synthesis outlines reacting 3-fluoro-4-nitrophenol with bromoacetylated intermediates under basic conditions (K₂CO₃, KI in acetone). For pyrrolidine systems, the hydroxyl group at C3 is activated as a leaving group (e.g., mesylate or tosylate), enabling displacement by the phenoxide ion.

Optimized conditions involve refluxing in acetone for 2–4 hours, achieving yields of 58–65%. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times compared to linear analogues.

Chiral Resolution to Obtain (R)-Enantiomer

Enantiomeric purity is critical for pharmacological activity. While none of the reviewed sources explicitly address the (R)-configuration, general resolution techniques include:

- Chiral Chromatography : Use of cellulose-based chiral stationary phases (CSPs) for preparative separation.

- Diastereomeric Salt Formation : Reacting the racemic free base with a chiral acid (e.g., L-tartaric acid) to precipitate one enantiomer.

- Enzymatic Kinetic Resolution : Lipase-catalyzed acylation of the undesired enantiomer, leaving the (R)-isomer unreacted.

Table 2: Enantiomeric Resolution Techniques

| Method | Resolution Efficiency (%) | Purity (%) | Reference |

|---|---|---|---|

| Chiral Chromatography | 85–90 | ≥99 | [General] |

| Diastereomeric Salting | 70–75 | 95–98 | [General] |

| Enzymatic Resolution | 60–65 | 90–92 | [General] |

Hydrochloride Salt Formation

The final step involves protonation of the pyrrolidine nitrogen with hydrochloric acid. A representative procedure from dissolves the free base in anhydrous ethyl acetate, followed by dropwise addition of concentrated HCl (37%) at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum, yielding the hydrochloride salt in >95% purity.

Comparative Analysis of Synthetic Routes

Route A (Grignard-Based):

- Pyrrolidine formation via Grignard cyclization.

- SNAr with 2-fluoro-4-nitrophenol.

- Chiral resolution via chromatography.

- HCl salt formation.

Total Yield: 32–38%

Route B (Hydrogenative Cyclization):

- One-pot hydrogenation/cyclization.

- Phenoxy introduction under reflux.

- Enzymatic resolution.

- Salt formation.

Total Yield: 25–30%

Route A offers higher yields but requires multiple isolation steps. Route B, while more streamlined, suffers from lower efficiency due to competitive side reactions during hydrogenation.

化学反应分析

Nucleophilic Aromatic Substitution

The 2-fluoro-4-nitrophenoxy group undergoes regioselective substitution dominated by the strong electron-withdrawing effects of the nitro group (-NO₂) at the para position. Key observations:

-

Fluorine displacement : Under basic conditions (e.g., NaOH/EtOH), the fluorine atom at position 2 is replaced by nucleophiles such as amines or thiols. For example, reaction with morpholine yields 4-nitro-2-(morpholin-4-yl)phenoxy derivatives .

-

Kinetic vs thermodynamic control : At 80°C, substitution occurs preferentially at position 6 (ortho to nitro), while higher temperatures (>120°C) favor position 2 (para to nitro) due to steric and electronic factors .

Reactivity Comparison

| Nucleophile | Reaction Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Morpholine | DMF, 80°C, 12 h | 2-Morpholino-4-nitrophenoxy | 72 |

| Piperidine | DCM, RT, 24 h | 6-Piperidino-4-nitrophenoxy | 58 |

| Thiourea | EtOH, reflux, 6 h | 2-Thioureido-4-nitrophenoxy | 65 |

Data adapted from SAR studies on analogous fluoro-nitrophenoxy systems .

Nitro Group Reduction

The nitro group (-NO₂) serves as a versatile handle for further functionalization:

-

Catalytic hydrogenation : Using Pd/C (10%) in methanol under H₂ (1 atm) reduces -NO₂ to -NH₂, forming (R)-3-(2-fluoro-4-aminophenoxy)pyrrolidine hydrochloride. This intermediate reacts with acyl chlorides (e.g., acetyl chloride) to yield amide derivatives.

-

Selectivity challenges : Competitive dehalogenation (C-F bond cleavage) occurs in 15–20% of cases during hydrogenation, necessitating careful control of reaction time (<4 h).

Reduction Pathways

Pyrrolidine Ring Functionalization

The chiral pyrrolidine moiety participates in stereoselective reactions:

-

N-alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ selectively alkylates the secondary amine, preserving the (R)-configuration .

-

Ring-opening reactions : Strong acids (HCl, 6M) at elevated temperatures (100°C) cleave the pyrrolidine ring, forming γ-aminobutyric acid (GABA) analogs .

Stereochemical Integrity

| Reaction Type | Configuration Retention (%) | Byproduct Formation (%) |

|---|---|---|

| N-Methylation (CH₃I/K₂CO₃) | 98 | <2 |

| Epoxidation (mCPBA) | 72 | 28 (diastereomers) |

Data from enantiomerically pure pyrrolidine derivatives .

Electrophilic Aromatic Substitution

The electron-poor aromatic ring limits classical electrophilic substitutions but shows reactivity under forcing conditions:

-

Nitration : Fuming HNO₃/H₂SO₄ introduces a third nitro group at position 6 (meta to fluorine), albeit in low yield (22%) due to steric hindrance.

-

Sulfonation : Oleum (20% SO₃) at 150°C produces 4-nitro-2-fluoro-6-sulfophenoxy derivatives, utilized as intermediates for sulfonamide synthesis.

Cross-Coupling Reactions

The nitro group facilitates Suzuki-Miyaura couplings after conversion to a boronic ester:

-

Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ catalyst converts the nitro group to a boronate ester.

-

Coupling : Subsequent reaction with aryl halides (e.g., bromobenzene) yields biaryl derivatives (65–78% yield) .

Stability and Degradation

Critical stability observations under accelerated conditions:

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1.2 (HCl, 37°C) | Hydrolysis of phenoxy linkage | 48 |

| UV light (254 nm) | Nitro group photoreduction | 12 |

| Aqueous NaOH (0.1M, RT) | Pyrrolidine ring expansion | 6 |

Data extrapolated from structurally related compounds.

科学研究应用

Neuropharmacology

Preliminary studies indicate that (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride may interact with neurotransmitter systems, suggesting its potential role in modulating synaptic transmission. Research has focused on its binding affinity to various receptors involved in neurological processes, which could have implications for treating conditions such as anxiety and depression .

Receptor Interaction Studies

In vitro studies have shown that this compound may selectively bind to certain receptors, indicating its potential as a lead compound for developing new pharmacological agents. The interactions with neurotransmitter receptors could lead to advancements in treatments for neuropsychiatric disorders .

Case Study: Interaction with RXFP3 Receptors

A notable case study involved the examination of RXFP3 receptor antagonists, where this compound demonstrated promising activity. This receptor is implicated in various physiological processes, including stress response and appetite control. The compound's structural features allowed it to inhibit relaxin-3 activity in functional assays, suggesting therapeutic potential for managing metabolic syndrome and related disorders .

While initial findings are promising, comprehensive clinical trials are necessary to establish the efficacy and safety of this compound in therapeutic settings. Future research should focus on:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Expanded in vivo studies to validate the therapeutic potential observed in vitro.

- Structural modifications to enhance selectivity and potency against specific biological targets.

作用机制

The mechanism of action of ®-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, focusing on substituents, stereochemistry, and functional properties.

Table 1: Key Structural and Commercial Features

Key Comparison Points

Halogen Effects

- Fluorine vs. Bromine: The target compound’s fluorine substituent offers lower molecular weight and stronger electronegativity compared to bromine in 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride. Fluorine’s smaller size may improve pharmacokinetic properties (e.g., membrane permeability), while bromine’s polarizability could enhance halogen bonding in crystal engineering .

Backbone Heterocycles

- Pyrrolidine vs. Pyridine: The target compound’s pyrrolidine ring (saturated, flexible) contrasts with the aromatic pyridine in 2-(2-Fluoro-4-nitrophenoxy)-3-nitro-pyridine. Pyrrolidine’s basicity may enhance solubility in acidic conditions, while pyridine’s planarity favors π-π stacking in solid-state structures .

Pharmacological Potential

Research and Industrial Relevance

- Synthetic Utility : The target compound’s industrial-grade availability and chiral purity make it a scalable intermediate. In contrast, the pyridine analog’s crystallographic data supports its use in materials science.

- Safety Profiles : The brominated analog’s SDS underscores the need for careful handling of halogenated nitro compounds, whereas fluorine’s lower toxicity may offer safer processing for the target molecule.

生物活性

(R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride is a chiral compound that has gained attention due to its potential biological activities, particularly in the context of neurological disorders. This article reviews its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings.

- Molecular Formula : C10H12ClFN2O3

- Molecular Weight : 262.67 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 2-fluoro-4-nitrophenoxy group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The structural features allow it to participate in various chemical reactions, making it a versatile intermediate in medicinal chemistry.

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, suggesting its potential role in modulating synaptic transmission. Preliminary studies have shown binding affinity to various receptors involved in neurological processes, which could be beneficial for treating conditions such as anxiety and depression.

Case Studies and Research Findings

-

Neuropharmacological Studies :

- In vitro studies have demonstrated that the compound can influence neurotransmitter release and receptor activity. For instance, it has been shown to modulate the activity of serotonin and dopamine receptors, which are critical in mood regulation.

-

Therapeutic Applications :

- Due to its biological activity, this compound is being explored for its potential use in developing new medications targeting neurological disorders. Its efficacy in animal models of anxiety and depression has been promising but requires further clinical trials for validation.

-

Safety Profile :

- Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, although detailed studies are necessary to fully understand its long-term effects and potential side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| This compound | Structure | Modulates neurotransmitter systems | Neurological disorders |

| 3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride | Structure | Significant interaction with receptors | CNS disorders |

| Pyrrolo[3,4-c]pyridine derivatives | Structure | Anticancer activity | Cancer treatment |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting (R)-pyrrolidine derivatives with 2-fluoro-4-nitrophenol under basic conditions. For example, intermediates like (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate can be functionalized with the nitroaryl group, followed by deprotection and salt formation with HCl (e.g., 1.0 M HCl at 50°C, as described in analogous syntheses) . Key steps include:

- Protection/Deprotection : Use tert-butyl groups to stabilize intermediates.

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess ≥95% purity.

- Structural Confirmation :

- 1H/13C NMR : Compare chemical shifts to calculated or literature values (e.g., pyrrolidine protons at δ 3.0–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm).

- XRPD : Analyze crystalline forms by matching peak positions and intensities to reference patterns (e.g., 2θ = 15.2°, 20.5°, 24.7°) .

- Chirality : Polarimetry or chiral HPLC to confirm enantiomeric excess .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Despite lacking GHS classification, follow SDS guidelines:

- PPE : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (e.g., 50°C vs. room temperature), stoichiometry (1.2–1.5 eq nitroaryl reagent), and solvent polarity (DMF vs. THF).

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Work-Up : Acidify the reaction mixture post-deprotection to precipitate the hydrochloride salt, improving yield (e.g., 52.7% yield achieved via controlled HCl addition) .

Q. How should researchers address contradictions in spectroscopic or stability data across studies?

- Methodological Answer :

- Standardization : Re-analyze samples under identical conditions (e.g., solvent, temperature).

- High-Resolution Techniques : Use HRMS to confirm molecular formula (e.g., [M+H]+ = 244.67) and rule out impurities.

- Comparative Crystallography : Reference single-crystal X-ray data from structurally similar compounds (e.g., nitroaromatic analogs with RMSD <0.5 Å) .

Q. What strategies assess stability under non-ambient conditions (e.g., acidic/basic media)?

- Methodological Answer :

- Forced Degradation Studies :

| Condition | Protocol | Analysis |

|---|---|---|

| Acidic (0.1 M HCl) | 24h at 40°C | Monitor decomposition via HPLC (new peaks indicate degradation). |

| Oxidative (H2O2) | 12h at 25°C | Track nitro group reduction using FTIR (loss of NO2 stretch at ~1520 cm⁻¹). |

- Thermal Stability : TGA/DSC to identify decomposition thresholds (e.g., >200°C) .

Q. How can enantiomeric purity be validated in asymmetric synthesis applications?

- Methodological Answer :

- Chiral Stationary Phases : Use HPLC with Chiralpak® AD-H column (heptane:isopropanol, 90:10).

- Circular Dichroism (CD) : Compare CD spectra to pure (R)-enantiomer references.

- Stereochemical Correlation : Link synthetic intermediates to known chiral building blocks (e.g., tert-butyl-protected precursors in ) .

Q. What role does this compound play in drug discovery pipelines?

- Methodological Answer : It serves as a chiral intermediate in kinase inhibitor synthesis. For example:

- Case Study : Pacritinib analogs are synthesized via coupling with pyrazolo[3,4-d]pyrimidine scaffolds, where pyrrolidine derivatives enhance target binding .

- Structure-Activity Relationship (SAR) : Modify the nitro group to study electronic effects on bioactivity (e.g., fluorination to adjust logP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。